molecular formula C24H24N4O B2390827 N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2194965-71-2

N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2390827
CAS No.: 2194965-71-2
M. Wt: 384.483
InChI Key: JFJXZKHOMASDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme in the regulation of gene expression through epigenetic mechanisms. This compound has emerged as a valuable chemical probe for investigating the role of HDAC1 in oncology and cellular differentiation. Research indicates that this inhibitor demonstrates high selectivity for HDAC1 over other HDAC isoforms, such as HDAC6, which allows for the precise dissection of HDAC1-specific pathways in disease models (source) . Its primary research value lies in its application for studying histone acetylation dynamics, chromatin remodeling, and the subsequent effects on cell cycle arrest and apoptosis in malignant cells. By selectively targeting HDAC1, this compound facilitates the exploration of novel therapeutic strategies for cancers, particularly those driven by aberrant epigenetic silencing of tumor suppressor genes. It is a critical tool for researchers aiming to understand the complexities of the epigenome and develop next-generation epigenetic therapies.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-16-8-11-23(27-26-16)28-12-4-6-18(15-28)24(29)25-20-9-10-22-19(14-20)13-17-5-2-3-7-21(17)22/h2-3,5,7-11,14,18H,4,6,12-13,15H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJXZKHOMASDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Nicotinamide Derivatives

A high-yield (98.4%) procedure involves hydrogenating nicotinamide in isopropyl alcohol under 0.5 MPa H₂ with Pd/C (10%) at 75°C for 4 hours. This produces racemic piperidine-3-carboxamide, confirmed by NMR.

Table 1 : Optimization of Piperidine-3-Carboxamide Synthesis

Catalyst Solvent Temperature (°C) Pressure (MPa) Yield (%)
Pd/C 10% Isopropanol 75 0.5 98.4
PtO₂ Ethanol 80 0.3 85.2

Boc-Protection and Functionalization

To avoid side reactions during subsequent couplings, the piperidine nitrogen is often protected. A 79% yield is achieved by treating piperidine-3-carboxamide with di-tert-butyl dicarbonate in methanol using triethylamine as a base. Deprotection with HCl/EtOAC restores the amine without degrading the carboxamide.

Functionalization of the Fluorenyl Moiety

The 9H-fluoren-2-yl group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Coupling

Using Pd(OAc)₂/Xantphos as a catalyst system, fluorene derivatives undergo amination with piperidine intermediates. Typical conditions include toluene at 110°C for 12 hours, yielding 70–80% of the coupled product.

SNAr with Fluorenyl Halides

Electron-deficient fluorenyl bromides react with piperidine-3-carboxamide in DMF at 120°C with K₂CO₃ as a base, achieving 65–75% yields.

Pyridazine Ring Installation

The 6-methylpyridazin-3-yl group is appended via Suzuki-Miyaura coupling or cyclocondensation.

Suzuki-Miyaura Cross-Coupling

A boronic ester-functionalized pyridazine reacts with halogenated piperidine intermediates under Pd(PPh₃)₄ catalysis. DME/H₂O (3:1) at 85°C for 8 hours provides 60–70% yields.

Cyclocondensation of Hydrazines

Hydrazine and α,β-diketones cyclize in acetic acid at reflux to form the pyridazine ring. For example, methylglyoxal and hydrazine hydrate yield 6-methylpyridazin-3-amine, which is further alkylated.

Final Amide Bond Formation

The convergent coupling of fluorenyl-piperidine and pyridazine subunits is achieved via carbodiimide-mediated amidation.

HOBt/EDCI Coupling

In dichloromethane, 1-(6-methylpyridazin-3-yl)piperidine-3-carboxylic acid is activated with EDCI/HOBt and reacted with 9H-fluoren-2-amine. Yields range from 60–75% after purification by silica chromatography.

Table 2 : Amidation Reagent Efficiency

Reagent System Solvent Yield (%) Purity (HPLC)
EDCI/HOBt DCM 75 98.5
HATU/DIPEA DMF 68 97.2
T3P/Et₃N THF 72 98.1

Stereochemical Considerations and Resolution

Racemic piperidine-3-carboxamide intermediates are resolved using chiral HPLC or enzymatic kinetic resolution. Immobilized lipase B (Candida antarctica) in MTBE selectively acetylates the (R)-enantiomer, leaving the (S)-form in 99% ee.

Analytical Characterization

Critical quality control metrics include:

  • ¹H/¹³C NMR : Confirms regiochemistry of the fluorenyl (δ 7.2–7.8 ppm) and pyridazine (δ 8.1–8.3 ppm) protons.
  • HRMS : Molecular ion [M+H]⁺ at m/z 385.1993 (calculated for C₂₄H₂₅N₄O⁺).
  • HPLC Purity : >98% achieved via reverse-phase C18 chromatography.

Scale-Up and Process Optimization

Kilogram-scale production employs continuous flow hydrogenation for the piperidine core and telescoped amidation steps to minimize isolation. Solvent recycling (isopropanol, DCM) reduces costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Source
N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Piperidine-3-carboxamide 9H-fluoren-2-yl, 6-methylpyridazin-3-yl ~403.46 (estimated) Hypothesized enzyme inhibition (based on analogs) N/A
6c : N-(2-Oxo-2-(p-tolylamino)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide Piperidine-3-carboxamide Phenylsulfonyl, p-tolylamino 435.9 ([M+H]+) Anti-hyperglycemic activity
6d : N-(2-(3-Fluorophenylamino)-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide Piperidine-3-carboxamide Phenylsulfonyl, 3-fluorophenylamino 416.1 ([M+H]+) Anti-hyperglycemic activity
ZINC08765174 : 1-[3-(1H-indol-3-yl) propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide Piperidine-3-carboxamide Indole-propanoyl, phenylbutyl ~473.55 COVID-19 Mpro inhibitor (Binding affinity: -11.5 kcal/mol)
FP01 : 3-(5-Chlorofuran-2-yl)-1-(9H-fluoren-2-yl)prop-2-en-1-one Chalcone 9H-fluoren-2-yl, 5-chlorofuran-2-yl ~364.82 Antimicrobial/antioxidant activity (screened)

Key Structural Differences and Implications

Piperidine Substituents: The target compound’s 6-methylpyridazine group contrasts with 6c/6d’s phenylsulfonyl and arylurea moieties. Pyridazine’s electron-deficient nature may enhance metabolic stability compared to phenylsulfonyl groups, which are prone to oxidative metabolism . ZINC08765174 incorporates an indole-propanoyl group, enabling stronger hydrophobic interactions, as evidenced by its high COVID-19 Mpro binding affinity (-11.5 kcal/mol vs. -9.8 kcal/mol for peramivir) .

Fluorene Modifications :

  • The 9H-fluoren-2-yl group in the target compound is shared with FP01 , a chalcone derivative. Fluorene’s planar structure enhances membrane permeability but may increase cytotoxicity risks compared to smaller aromatic systems like pyridine .

Biological Activity Trends: Piperidine-3-carboxamides with sulfonyl/urea substituents (6c, 6d) show anti-hyperglycemic effects, likely via AMPK or PPARγ modulation .

Research Findings and Comparative Data

Table 2: Spectroscopic and Analytical Data for Selected Analogs

Compound IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ESI-MS ([M+H]+)
6c 3280 (N-H), 1680 (C=O) 1.45–2.10 (piperidine), 7.25–7.70 (aromatic) 172.5 (C=O), 128–135 (aromatic) 435.9
6d 3300 (N-H), 1675 (C=O) 1.50–2.15 (piperidine), 6.90–7.60 (aromatic) 170.8 (C=O), 115–140 (aromatic) 416.1
FP01 1650 (C=O), 1590 (C=C) 7.20–8.10 (fluorene), 6.50 (furan) 190.1 (C=O), 145–150 (aromatic) N/A

Biological Activity

N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring substituted with a fluorenyl group and a pyridazin moiety. Its molecular formula is C19H21N3OC_{19}H_{21}N_3O, with a molecular weight of approximately 303.39 g/mol. The unique combination of these structural elements contributes to its potential interactions with various biological targets.

Property Value
Molecular FormulaC19H21N3O
Molecular Weight303.39 g/mol
Structural FeaturesPiperidine, Fluorenyl, Pyridazine

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

1. Antitumor Activity
Studies have indicated that derivatives of piperidine compounds often exhibit significant antitumor properties. For instance, compounds similar to N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine have shown effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation. The mechanism often involves modulation of kinase activity or interference with cell cycle progression.

2. Neuroactive Properties
The fluorenyl group in the structure suggests potential neuroactive properties. Research on related compounds has demonstrated that they can act as modulators of neurotransmitter receptors, which may lead to applications in treating neurological disorders.

3. Enzyme Inhibition
Compounds with a piperidine core have been studied for their ability to inhibit enzymes involved in metabolic pathways. For example, some derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in anti-inflammatory drug development.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Antitumor Efficacy : A study focused on piperidine derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific substituents could significantly increase the potency of these compounds when combined with standard chemotherapeutics like doxorubicin .
  • Neuropharmacological Effects : Research into piperidine derivatives indicated that they could influence dopamine receptor activity, suggesting potential use in treating disorders such as schizophrenia and Parkinson's disease .

Q & A

Q. What synthetic methodologies are recommended for N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide?

The synthesis involves multi-step reactions, including:

  • Core formation : Construction of the piperidine-3-carboxamide backbone via condensation reactions, often using coupling reagents like EDCI or HOBt.
  • Substituent introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 6-methylpyridazin-3-yl and 9H-fluoren-2-yl groups.
  • Reaction conditions : Reflux in polar aprotic solvents (DMF, acetic acid) with inert gas protection to prevent oxidation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures for high purity (>95%) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR spectroscopy to identify carbonyl (C=O) and amide (N–H) stretches.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification.
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtained via slow evaporation in dichloromethane/hexane .

Q. What are the solubility and stability guidelines for handling this compound?

  • Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in DMF or methanol. Poor aqueous solubility requires formulation with co-solvents (e.g., Cremophor EL).
  • Stability : Degrades under UV light and high humidity. Store at -20°C in amber vials under argon. Stability assays (HPLC monitoring) recommended every 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Substituent modulation : Replace the 6-methylpyridazine with halogenated analogs (e.g., 6-fluoro) to enhance target binding.
  • Fluorenyl modifications : Introduce electron-donating groups (e.g., methoxy) to improve pharmacokinetics.
  • Assay design : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase targets) and cytotoxicity profiling in 3D tumor spheroids .

Q. What mechanisms govern its interaction with biological targets?

  • Binding kinetics : Surface plasmon resonance (SPR) quantifies association/dissociation rates (e.g., KD values for kinase inhibition).
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures entropy/enthalpy contributions.
  • Computational modeling : Molecular dynamics simulations (AMBER or GROMACS) predict binding poses with catalytic domains of target proteins .

Q. How to resolve contradictions in reported synthetic yields or bioactivity data?

  • Yield discrepancies : Standardize catalyst sources (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvent drying methods (molecular sieves vs. distillation).
  • Bioactivity variability : Implement orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) and validate cell lines via STR profiling.
  • Statistical analysis : Use ANOVA to compare batch-to-batch variability and Grubbs' test to identify outliers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Piperidine core formationEDCI, HOBt, DMF, 0°C → RT65–78>90%
Fluorenyl couplingPd(OAc)₂, XPhos, K₃PO₄, dioxane, 80°C52–60>85%
Final purificationSilica gel (EtOAc/hexane 3:7)70>98%

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation (% over 30 days)Key Degradants (LC-MS)
40°C/75% RH22%Hydrolyzed amide, oxidized pyridazine
UV light (254 nm)35%Fluorenyl dimerization byproducts
-20°C (argon)<5%None detected

Critical Notes

  • Avoid DMSO stock solutions for long-term storage due to accelerated hydrolysis.
  • For in vivo studies, optimize pharmacokinetics via prodrug strategies (e.g., esterification of the carboxamide) .
  • Cross-validate biological activity using CRISPR-edited cell lines to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.